REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN([CH:9]=[O:10])C.[CH3:11][C:12](=O)[C:13]([CH3:16])([CH3:15])[CH3:14].N>>[Cl:3][C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:11][CH:9]=[O:10]
|
Name
|
|
Quantity
|
18.77 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was allowed to rt
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice cold water
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Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel column
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC=O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |